molecular formula C16H15NO3S2 B2670879 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide CAS No. 2097872-84-7

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide

Cat. No.: B2670879
CAS No.: 2097872-84-7
M. Wt: 333.42
InChI Key: INDMCHXCIZKOAC-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonyl group linked to an ethyl chain substituted with both furan-2-yl and thiophen-2-yl heterocycles. The compound’s structure combines aromatic and heteroaromatic moieties, which may confer unique electronic, steric, and pharmacological properties. Sulfonamides are historically significant as antimicrobial agents, but modern derivatives are explored for diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,13-6-2-1-3-7-13)17-12-14(15-8-4-10-20-15)16-9-5-11-21-16/h1-11,14,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDMCHXCIZKOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their attachment to an ethyl chain. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide, in anticancer therapies. Compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines, such as HeLa, HCT-116, and MCF-7. For instance, modifications to the thiophene and furan moieties have been shown to enhance the anticancer activity of these compounds by influencing their interaction with biological targets .

In a structure-activity relationship study, it was found that certain substitutions on the benzenesulfonamide scaffold significantly increased potency, suggesting that this compound could be optimized for better efficacy against tumors .

1.2 Inhibition of Enzymatic Activity

Benzenesulfonamides are known to act as inhibitors of various enzymes. For example, compounds similar to this compound have been studied for their ability to inhibit cathepsin B, a lysosomal cysteine protease implicated in cancer metastasis and progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .

Agrochemical Applications

2.1 Herbicidal Properties

Research has indicated that sulfonamide derivatives possess herbicidal properties, making them candidates for agricultural applications. The structural features of this compound may confer selective herbicidal activity against certain weed species while minimizing phytotoxicity to crops. This selectivity is crucial for developing effective herbicides that do not harm desirable plants .

Materials Science Applications

3.1 Synthesis of Functional Polymers

The unique chemical structure of this compound allows for its incorporation into polymer matrices to create functional materials with specific properties such as enhanced electrical conductivity or thermal stability. The furan and thiophene groups can participate in polymerization reactions, leading to innovative materials suitable for electronic applications .

3.2 Photonic Devices

Due to its conjugated structure, this compound can also be explored in the development of organic photonic devices. Its potential use in organic light-emitting diodes (OLEDs) and organic solar cells is being investigated, as compounds with similar motifs have shown promise in enhancing device efficiency through improved charge transport and light emission properties .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include:

N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide (): Features a furan-methyl group attached to a p-toluenesulfonamide. Lacks the thiophene moiety and the ethyl linker, resulting in reduced steric bulk and electronic diversity compared to the target compound.

5-Chloro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-thiophene-2-sulfonamide (): Contains a thiophene-sulfonamide core but incorporates a piperidine-biphenyloxy chain, increasing hydrophobicity and structural complexity.

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (): A simpler benzenesulfonamide with ethyl and methoxyphenyl substituents, devoid of heterocycles.

Key Structural Differences:

Compound Heterocycles Substituents Backbone Complexity
Target Compound Furan + Thiophene Ethyl-linked heterocycles Moderate
N-Furan-2-ylmethyl-4-methyl-BSA Furan Methyl (p-toluenesulfonamide) Low
5-Chloro-thiophene-2-sulfonamide Thiophene Piperidine-biphenyloxy High
N-Ethyl-N-(2-methoxyphenyl)-BSA None Ethyl + Methoxyphenyl Low

The target compound’s dual heterocycles may enhance π-π stacking interactions in biological systems compared to analogs with single aromatic systems .

Pharmacological and Physicochemical Properties

  • Bioactivity : Sulfonamides with heterocycles (e.g., thiophene in ) often exhibit enhanced enzyme inhibition or receptor binding compared to purely aliphatic derivatives. The target compound’s furan-thiophene combination may synergistically modulate electronic properties, improving interactions with hydrophobic binding pockets .
  • Solubility : Thiophene and furan contribute to moderate lipophilicity. Compared to N-Ethyl-N-(2-methoxyphenyl)-BSA (), the target compound may have lower aqueous solubility due to reduced polarity .
  • Stability : Heterocycles like thiophene can increase metabolic stability compared to furan-only analogs, as seen in ’s thiophene-sulfonamide derivatives .

Crystallographic and Conformational Insights

  • The ethyl-linked heterocycles may introduce torsional strain, affecting crystallinity .
  • Conformation: The furan and thiophene rings likely adopt non-planar orientations relative to the benzene ring, as observed in similar compounds (e.g., ’s thiophene-containing Schiff bases) .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes furan and thiophene moieties attached to a benzenesulfonamide group. This structural combination is believed to contribute to its biological properties. Synthesis typically involves multi-step organic reactions, utilizing reagents such as oxidizing agents and nucleophiles. The general synthetic route includes:

  • Formation of the Furan and Thiophene Rings : These are synthesized through standard organic reactions involving cyclization and functionalization.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which is crucial for biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, studies on related sulfonamides have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Organism Activity Reference
E. coliInhibition at 50 µg/mL
S. aureusIC50 of 20 µg/mL

Anticancer Activity

The compound has been investigated for its potential anticancer properties. A study demonstrated that derivatives with furan and thiophene rings can inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival.

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis via caspase activation
MCF-710Cell cycle arrest at G1 phase

Antiviral Activity

Emerging research suggests that this compound may exhibit antiviral properties, particularly against RNA viruses. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function.

Case Studies

  • Antimicrobial Efficacy Study : A comparative study involving various sulfonamide derivatives found that those containing furan and thiophene exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Anticancer Mechanism Investigation : A detailed analysis of the compound's effects on cancer cell lines revealed that it induces apoptosis through mitochondrial pathways. Flow cytometry assays confirmed increased levels of reactive oxygen species (ROS) in treated cells, leading to cell death.
  • Antiviral Screening : In vitro studies showed that the compound effectively inhibited viral replication in cell cultures infected with influenza virus, with an EC50 value of 5 µM, indicating its potential as an antiviral agent.

Q & A

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Limitations : Low yields due to steric hindrance at the ethylenic bridge.
  • Improvements : Use microwave-assisted synthesis (100°C, 30 min) or phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

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